molecular formula C6H4ClF3N2 B074691 4-Chloro-6-methyl-2-trifluoromethylpyrimidine CAS No. 1582-25-8

4-Chloro-6-methyl-2-trifluoromethylpyrimidine

Cat. No.: B074691
CAS No.: 1582-25-8
M. Wt: 196.56 g/mol
InChI Key: UZGKRWRIUHIHDE-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-trifluoromethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H4ClF3N2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a trifluoromethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with trifluoromethylating agents. One common method is the reaction of 4-chloro-6-methylpyrimidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-2-trifluoromethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-6-methyl-2-trifluoromethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antiviral or anticancer agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-methyl-2-trifluoromethylpyrimidine is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c1-3-2-4(7)12-5(11-3)6(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGKRWRIUHIHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648594
Record name 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1582-25-8
Record name 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1582-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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